molecular formula C11H14O2 B1587618 2-(4-propylphenyl)acetic Acid CAS No. 26114-12-5

2-(4-propylphenyl)acetic Acid

Cat. No. B1587618
CAS RN: 26114-12-5
M. Wt: 178.23 g/mol
InChI Key: CNMLOXDIFVZRNO-UHFFFAOYSA-N
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Description

2-(4-propylphenyl)acetic Acid, also known as 4-Propylphenylacetic acid, is an organic compound . It is a white to yellow solid .


Molecular Structure Analysis

The molecular structure of 2-(4-propylphenyl)acetic Acid is represented by the InChI code 1S/C11H14O2/c1-2-3-9-4-6-10 (7-5-9)8-11 (12)13/h4-7H,2-3,8H2,1H3, (H,12,13) . This indicates that the compound has a molecular weight of 178.23 .


Physical And Chemical Properties Analysis

2-(4-propylphenyl)acetic Acid is a white to yellow solid . It has a molecular weight of 178.23 . The compound should be stored in a refrigerator .

Scientific Research Applications

  • Food Industry

    • Acetic acid is widely used in the food industry, particularly in the production of vinegar . It’s also used as an antimicrobial agent in food preservation .
    • The production of acetic acid can be categorized into chemical and fermentative routes .
    • Acetic acid is also used as an acidulant, which is used to give a characteristic flavor profile to food .
  • Pharmaceutical Industry

    • Acetic acid is used as a processing aid in the pharmaceutical industry .
    • It can increase the solubility of weakly basic drugs in organic solvents .
    • Acetic acid is also used in the formulation of proteins stable in the liquid state under acidic conditions .
  • Textile Industry

    • Acetic acid is used as an acid dye fixative in the textile industry .
    • It ensures that the dyes bond effectively to the textile fibers .
    • It’s also used in textile wet-processing, which involves treatment with various chemicals, colorants, and auxiliary substances within an aqueous medium .
  • Polymer Industry

    • Acetic acid is involved in the polymerization reaction, which is a process used in the production of plastics .
    • It’s used in the production of polyethylene and polypropylene, two of the major plastic types found in many consumer goods .
  • Medicinal Industry

    • Acetic acid has antimicrobial properties and is used in the medicinal industry .
    • It’s used in the treatment of various skin conditions and in wound cleaning .
  • Cosmetics Industry

    • Acetic acid is used in the cosmetics industry for its exfoliating effect .
    • It helps to dissolve the intercellular ‘cement’ that holds the outer layer of the skin cells together .
  • “2-(4-Propylphenyl)acetic Acid” is a chemical compound with the CAS Number: 26114-12-5 . It’s a white to yellow solid with a molecular weight of 178.23 .
  • It’s available for purchase from various chemical suppliers, indicating that it may be used in research or industrial applications .
  • The compound has a high GI absorption and is BBB permeant, suggesting it could potentially be used in pharmaceutical applications .
  • It’s also predicted to have a moderate water solubility, which could influence its applications in various industries .
  • “2-(4-Propylphenyl)acetic Acid” is a chemical compound with the CAS Number: 26114-12-5 . It’s a white to yellow solid with a molecular weight of 178.23 .
  • It’s available for purchase from various chemical suppliers, indicating that it may be used in research or industrial applications .
  • The compound has a high GI absorption and is BBB permeant, suggesting it could potentially be used in pharmaceutical applications .
  • It’s also predicted to have a moderate water solubility, which could influence its applications in various industries .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed (H302) . Precautionary measures include avoiding eye contact and wearing protective gloves .

properties

IUPAC Name

2-(4-propylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-3-9-4-6-10(7-5-9)8-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMLOXDIFVZRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398081
Record name 4-n-propylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-propylphenyl)acetic Acid

CAS RN

26114-12-5
Record name 4-n-propylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-propylphenyl)acetonitrile (41.0 mg, 0.257 mmol) was dissolved in 1 mL of 30% aqueous sodium hydroxide solution and stirred under reflux condition for 4 hours. Upon completion of the reaction, the reaction solution was acidified by adding 3 mL of 10% aqueous hydrogen chloride solution and extracted with diethyl ether (3 mL×3). The organic layer thus obtained was treated with anhydrous magnesium sulfate to remove water. The precipitate was filtered out and the resulting solution was concentrated by distillation under reduced pressure and purified by column chromatography to obtain 34.8 mg (0.195 mmol, 76%) of the desired compound (balance unit of tag β).
Quantity
41 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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